2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide
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Overview
Description
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide is a chemical compound characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a cyclopentyl ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base to form the trifluoromethylated cyclopentanol intermediate. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group. Finally, the acetamide moiety is introduced through the reaction with acetic anhydride and ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 2-Chloro-N-[3-oxo-3-(trifluoromethyl)cyclopentyl]acetamide.
Reduction: Formation of N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide.
Substitution: Formation of N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide derivatives with various substituents.
Scientific Research Applications
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[3-hydroxy-3-(difluoromethyl)cyclopentyl]acetamide
- 2-Chloro-N-[3-hydroxy-3-(fluoromethyl)cyclopentyl]acetamide
- 2-Chloro-N-[3-hydroxy-3-(methyl)cyclopentyl]acetamide
Uniqueness
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-4-6(14)13-5-1-2-7(15,3-5)8(10,11)12/h5,15H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPHVBGNXFOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)CCl)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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